Tubulin Inhibitor 36 Exhibits Superior Potency in Tubulin Polymerization Assay Compared to Analog
Tubulin inhibitor 36 demonstrates significantly greater potency in inhibiting tubulin polymerization compared to its close analog, Tubulin polymerization-IN-36. The target compound's IC50 value is 1.5 μM, whereas the analog shows an IC50 of 2.8 μM, a difference of approximately 1.9-fold [1][2]. Both compounds function as colchicine-site binders, making this a direct comparison of intrinsic activity at the target.
| Evidence Dimension | Inhibition of tubulin polymerization (IC50) |
|---|---|
| Target Compound Data | 1.5 ± 0.1 μM |
| Comparator Or Baseline | Tubulin polymerization-IN-36: 2.8 μM |
| Quantified Difference | ~1.9-fold more potent |
| Conditions | In vitro tubulin polymerization assay |
Why This Matters
This quantifiable difference in potency at the molecular target level is critical for researchers selecting a tool compound, as a more potent inhibitor may be required for studies requiring robust target engagement at lower concentrations.
- [1] Gallego-Yerga L, et al. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. Int J Mol Sci. 2023 Jul 4;24(13):11093. View Source
- [2] TargetMol. Tubulin polymerization-IN-36. Technical Datasheet. View Source
